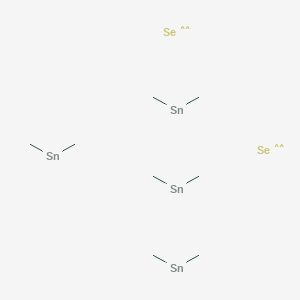
Dimethyl-lambda~2~-stannane--selenium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-lambda~2~-stannane–selenium (2/1) is an organometallic compound that features a tin-selenium bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-stannane–selenium (2/1) typically involves the reaction of dimethyl-lambda~2~-stannane with selenium compounds under controlled conditions. One common method is the direct reaction of dimethyl-lambda~2~-stannane with elemental selenium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene, and the mixture is heated to facilitate the formation of the tin-selenium bond.
Industrial Production Methods
Industrial production of dimethyl-lambda~2~-stannane–selenium (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-lambda~2~-stannane–selenium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium atom can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the selenium atom. These reactions are usually carried out in the presence of a catalyst and under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state tin-selenium compounds.
Reduction: Lower oxidation state tin-selenium compounds.
Substitution: Tin-halogen compounds and elemental selenium.
Wissenschaftliche Forschungsanwendungen
Dimethyl-lambda~2~-stannane–selenium (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of dimethyl-lambda~2~-stannane–selenium (2/1) involves the interaction of the tin-selenium bond with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also undergo redox reactions, influencing the redox state of other molecules and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-lambda~2~-stannane–tellurium (3/2)
- Dimethyl-lambda~2~-stannane–sulfur (2/1)
- Dimethyl-lambda~2~-stannane–oxygen (2/1)
Uniqueness
Dimethyl-lambda~2~-stannane–selenium (2/1) is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, tellurium, and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the reactivity and stability of the compound, making it suitable for specific applications where other chalcogen analogs may not be effective.
Eigenschaften
CAS-Nummer |
65299-90-3 |
|---|---|
Molekularformel |
C8H24Se2Sn4 |
Molekulargewicht |
753.1 g/mol |
InChI |
InChI=1S/8CH3.2Se.4Sn/h8*1H3;;;;;; |
InChI-Schlüssel |
PSCDZSYTDJTAIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]C.C[Sn]C.C[Sn]C.C[Sn]C.[Se].[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















